(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid
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Overview
Description
3-Azabicyclo[410]heptane-2-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing the desired bicyclic structure . Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst- and base-free conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a promising method due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation.
Substitution: Photocatalytic Minisci reaction to introduce various heterocycles at the bridgehead position.
Common Reagents and Conditions:
Oxidation: Radical oxidation typically involves mild conditions and sustainable methodologies.
Substitution: Photocatalytic conditions using N-hydroxyphthalimide esters.
Major Products:
Oxidation: Functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: Heterocycle-functionalized azabicyclo[4.1.0]heptanes.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. This interaction can lead to the modulation of biological pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but with different ring sizes and properties.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Contains an oxygen atom in the ring structure.
Uniqueness: 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its specific ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-3-4(5)1-2-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6+/m0/s1 |
InChI Key |
WVVHFIFCEZKINX-KVQBGUIXSA-N |
Isomeric SMILES |
C1CN[C@H]([C@H]2[C@@H]1C2)C(=O)O |
Canonical SMILES |
C1CNC(C2C1C2)C(=O)O |
Origin of Product |
United States |
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